molecular formula C19H15FN4O2S2 B3006518 N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 716339-90-1

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B3006518
CAS No.: 716339-90-1
M. Wt: 414.47
InChI Key: MTGSGDJTLKRBPG-UHFFFAOYSA-N
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Description

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoxaline ring system, along with the thiophene and sulfonamide groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, leading to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate metabolism, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as [1,2,4]triazolo[4,3-a]quinoxaline and various indole derivatives .

Uniqueness

What sets N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide apart is its unique combination of the quinoxaline ring, thiophene, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(3-fluoro-4-methylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c1-12-8-9-13(11-14(12)20)21-18-19(23-16-6-3-2-5-15(16)22-18)24-28(25,26)17-7-4-10-27-17/h2-11H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGSGDJTLKRBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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